molecular formula C7H5BrFNO B1626795 2-bromo-1-(6-fluoropyridin-3-yl)ethanone CAS No. 84331-15-7

2-bromo-1-(6-fluoropyridin-3-yl)ethanone

Cat. No.: B1626795
CAS No.: 84331-15-7
M. Wt: 218.02 g/mol
InChI Key: LJKBMOJQJMPXQW-UHFFFAOYSA-N
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Description

2-bromo-1-(6-fluoropyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C7H5BrFNO and its molecular weight is 218.02 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(6-fluoropyridin-3-yl)ethanone
Source PubChem
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InChI

InChI=1S/C7H5BrFNO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKBMOJQJMPXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552538
Record name 2-Bromo-1-(6-fluoropyridin-3-yl)ethan-1-one
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Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84331-15-7
Record name 2-Bromo-1-(6-fluoro-3-pyridinyl)ethanone
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Record name 2-Bromo-1-(6-fluoropyridin-3-yl)ethan-1-one
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Record name 2-bromo-1-(6-fluoropyridin-3-yl)ethan-1-one
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Advanced Synthetic Methodologies for 2 Bromo 1 6 Fluoropyridin 3 Yl Ethanone

Precursors and Strategic Starting Materials for the Fluoropyridine Ketone Scaffold

The cornerstone of the synthesis is the strategic assembly of the 1-(6-fluoropyridin-3-yl)ethanone (B1315507) moiety. This involves careful selection of starting materials and synthetic routes to ensure the correct placement of both the fluorine atom and the acetyl group on the pyridine (B92270) ring.

Synthesis of 1-(6-Fluoropyridin-3-yl)ethanone Precursors

The synthesis of 1-(6-fluoropyridin-3-yl)ethanone can be approached through several established organometallic and cross-coupling methodologies. A common strategy involves the acylation of a pre-functionalized 6-fluoropyridine ring.

One effective method begins with a suitably substituted pyridine, such as 6-bromonicotinic acid or its derivatives. For instance, a synthetic patent describes a process starting from 2,5-dibromopyridine, which undergoes a selective Grignard exchange and subsequent reaction to form a 6-bromonicotinate ester. google.com This bromo-intermediate can then be converted to the corresponding 6-fluoro derivative.

Alternatively, a highly effective route involves the reaction of a Grignard reagent, such as methylmagnesium chloride (MeMgCl), with a nitrile precursor. chemicalbook.com In a parallel synthesis for a related compound, 5-bromo-3-fluoro-pyridine-2-carbonitrile was treated with MeMgCl, followed by acidic hydrolysis of the resulting imine, to afford the desired ketone in high yield. chemicalbook.com This suggests a viable pathway for 1-(6-fluoropyridin-3-yl)ethanone starting from 6-fluoronicotinonitrile.

Modern cross-coupling reactions also provide a powerful tool for constructing this scaffold. A Suzuki coupling, for example, could be employed, reacting (6-fluoropyridin-3-yl)boronic acid with an acetylating agent under palladium catalysis. researchgate.net This approach benefits from the commercial availability of various boronic acids and the mild conditions typical of Suzuki reactions.

Considerations for Fluorine Introduction on the Pyridine Ring

The incorporation of a fluorine atom onto the pyridine ring, specifically at the 6-position, is a critical step that can be achieved through several methods. The most industrially significant of these is the Halogen Exchange (Halex) reaction. wikipedia.orgacsgcipr.org This nucleophilic aromatic substitution (SNAr) process involves treating a chloro- or bromo-substituted pyridine with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). acsgcipr.org The reaction is typically conducted at high temperatures (150-250 °C) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. wikipedia.orgacsgcipr.org The efficiency of the Halex reaction is greatly enhanced by the electron-withdrawing nature of the pyridine nitrogen, which activates the ring towards nucleophilic attack. acsgcipr.orglookchem.com Phase-transfer catalysts are often employed to improve the solubility and reactivity of the fluoride salt. acsgcipr.orggoogle.com

While the Halex process is dominant, other classical methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, represent another route for introducing fluorine onto an aromatic ring. cas.cn However, the potential hazards associated with diazonium salts often make the Halex reaction preferable for large-scale synthesis. cas.cn

Chemoselective Bromination Strategies at the α-Carbonyl Position

Once 1-(6-fluoropyridin-3-yl)ethanone is obtained, the subsequent step is the selective introduction of a bromine atom at the methyl carbon of the acetyl group (the α-position). This transformation must be highly chemoselective to avoid unwanted bromination of the electron-rich fluoropyridine ring.

Acid-Catalyzed Bromination Protocols

A classic and effective method for the α-bromination of ketones is through an acid-catalyzed reaction with molecular bromine (Br₂). libretexts.org The mechanism proceeds through the protonation of the carbonyl oxygen by an acid catalyst, which facilitates tautomerization to the corresponding enol form. libretexts.org This enol is the active nucleophile in the reaction, attacking a molecule of Br₂. Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone product. libretexts.org The rate-determining step of this reaction is the formation of the enol intermediate. libretexts.org Acetic acid is a commonly used solvent and catalyst for this transformation. libretexts.org

N-Bromosuccinimide (NBS) Mediated Bromination Techniques

Due to the hazardous nature of liquid bromine, N-Bromosuccinimide (NBS) has emerged as a widely used and more convenient brominating agent. lookchem.com It is a crystalline solid that is easier and safer to handle. NBS can be used under various conditions to achieve efficient α-bromination.

NBS can be used in conjunction with an acid catalyst, such as p-toluenesulfonic acid (PTSA), where the reaction proceeds similarly to the acid-catalyzed mechanism with Br₂. cas.cn Alternatively, the reaction can be promoted by radical initiators like azobisisobutyronitrile (AIBN). researchgate.net Other catalytic systems, such as ammonium (B1175870) acetate, have also been shown to be effective. organic-chemistry.org The versatility of NBS is further demonstrated by its use in microwave-assisted synthesis, which can significantly reduce reaction times. cas.cn

Interactive Table: Comparison of NBS-Mediated α-Bromination Methods

Catalyst/PromoterConditionsSubstrate ScopeKey Advantages
p-Toluenesulfonic Acid (PTSA) Thermal or Microwave cas.cnAromatic and Aliphatic Ketones cas.cnGood selectivity and reactivity, microwave enhances speed. cas.cn
Ammonium Acetate (NH₄OAc) Et₂O at 25°C (cyclic ketones), CCl₄ at 80°C (acyclic ketones) organic-chemistry.orgCyclic and Acyclic Ketones organic-chemistry.orgMild conditions, efficient for various ketone types. organic-chemistry.org
Radical Initiator (AIBN) Thermal (e.g., CCl₄, 100°C) researchgate.netSubstrates susceptible to radical reactionsUseful for specific applications, avoids strong acids. researchgate.net
Photochemical UV-vis irradiation, room temp.Aromatic and Aliphatic KetonesCatalyst-free, mild temperature, rapid reaction times.

Alternative Brominating Reagents and Methodologies

Beyond Br₂ and NBS, other reagents have been developed for the α-bromination of ketones, often offering unique selectivity or milder reaction conditions.

Copper(II) Bromide (CuBr₂): CuBr₂ serves as both the brominating agent and a catalyst. researchgate.net The reaction is typically carried out by refluxing the ketone with a suspension of CuBr₂ in a solvent mixture like chloroform-ethyl acetate. mdma.ch This method is noted for its high selectivity for α-bromination, even in the presence of activated aromatic rings, and for its clean reaction profile, as the byproduct Cu(I)Br precipitates and can be easily filtered off. researchgate.netmdma.ch

Pyridinium Tribromide (Py·HBr₃): This stable, crystalline, red-orange solid is a convenient and safe source of bromine. lookchem.comexsyncorp.com It is often used for small-scale brominations where handling liquid bromine is impractical. lookchem.com Pyridinium tribromide is known to be a selective brominating agent for ketones in molecules that possess other reactive functionalities, such as activated aromatic rings or double bonds. orgsyn.org

Regioselectivity and Diastereoselectivity in the Synthesis of 2-Bromo-1-(6-fluoropyridin-3-yl)ethanone

The primary method for synthesizing this compound is through the α-bromination of its precursor, 1-(6-fluoropyridin-3-yl)ethanone. This reaction's success hinges on precise control over regioselectivity—ensuring the bromine atom is introduced at the α-position to the carbonyl group—and preventing unwanted side reactions.

Controlling α-Monobromination versus Polybromination

A significant challenge in the synthesis of α-bromo ketones is the potential for polybromination, where more than one bromine atom is added to the α-carbon, or bromination at other sites on the molecule. The key to achieving selective α-monobromination lies in the reaction mechanism, which is typically acid-catalyzed.

Under acidic conditions, the carbonyl oxygen of the ketone is protonated, which enhances the acidity of the α-hydrogens. A base then removes an α-proton to form a nucleophilic enol intermediate. This enol then attacks a bromine source, such as molecular bromine (Br₂), to yield the α-brominated ketone. The introduction of the first bromine atom deactivates the carbonyl group, making subsequent protonation and the formation of another enol intermediate less favorable. This inherent deactivation helps to prevent polybromination at the α-position.

Furthermore, the electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring also deactivates the aromatic ring towards electrophilic substitution, thus favoring bromination at the more reactive α-carbon of the acetyl group.

Influence of Reaction Conditions on Product Distribution

The choice of brominating agent, solvent, and temperature plays a crucial role in determining the product distribution and yield. Various brominating agents can be employed, each with its own advantages and disadvantages in terms of reactivity and handling.

Brominating AgentSolventTemperature (°C)Typical Yield of α-Bromo KetonesReference
Bromine (Br₂)Acetic AcidRoom Temperature - 90Moderate to High nih.gov
Pyridinium TribromideAcetic Acid90High nih.gov
N-Bromosuccinimide (NBS)Carbon TetrachlorideRefluxHigh georgiasouthern.edu
Copper(II) Bromide (CuBr₂)Ethyl Acetate/ChloroformRefluxGood to Excellent georgiasouthern.edu

This table presents typical conditions for the α-bromination of acetophenone (B1666503) derivatives, which are analogous to the synthesis of the target compound.

For the synthesis of similar heteroaromatic α-bromo ketones, the use of bromine in an acidic solvent like acetic acid or hydrobromic acid is common. For instance, the bromination of 3-acetylcoumarins, which share the α,β-unsaturated ketone motif, has been successfully achieved using bromine in acetic acid. The temperature is a critical parameter to control; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts.

A study on the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide in acetic acid found that a reaction temperature of 90°C for 3 hours gave optimal results for the conversion of the starting material. nih.gov

Stereochemical Aspects of Bromination (if applicable)

For the specific case of this compound, the α-carbon that is brominated is not a stereocenter in the final product as it is not attached to four different groups. However, the reaction proceeds through a planar enol intermediate. If the ketone substrate were to have a pre-existing chiral center, the stereochemical outcome of the bromination would need to be considered. In the context of acyclic ketones like this one, the formation of the enol intermediate is a key step, but it does not lead to diastereomeric products in this particular molecule.

Sustainable and Scalable Synthetic Approaches

As the chemical industry moves towards more environmentally friendly and economically viable processes, the development of sustainable and scalable methods for the synthesis of important intermediates like this compound is of paramount importance.

Green Chemistry Principles in Haloketone Synthesis

Several principles of green chemistry can be applied to the synthesis of α-haloketones. These include the use of less hazardous reagents, safer solvents, and more energy-efficient processes.

One approach is the use of alternative brominating agents that are safer to handle than liquid bromine. N-Bromosuccinimide (NBS) is a solid and therefore easier and safer to handle than bromine. Another green approach involves the in situ generation of bromine. For example, the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) generates bromine in the reaction mixture, avoiding the need to store and handle large quantities of elemental bromine. This method has been shown to be effective for the bromination of a variety of ketones "on water," without the need for organic solvents, leading to high yields and selectivity for monobromination. google.com

The use of a bromide/bromate couple in an aqueous acidic medium is another green alternative for regioselective bromination. This method utilizes stable, non-hazardous solid reagents and avoids the direct use of liquid bromine. chemicalbook.com

Batch versus Flow Chemistry Considerations for Industrial Scale Production

The traditional method for chemical synthesis on an industrial scale is batch processing. However, flow chemistry is emerging as a more sustainable and efficient alternative for the production of fine chemicals and pharmaceuticals.

FeatureBatch ChemistryFlow Chemistry
Reaction Scale Limited by reactor sizeScalable by extending run time
Heat Transfer Often inefficient, leading to hotspotsExcellent heat transfer due to high surface-area-to-volume ratio
Safety Higher risk due to large volumes of reagentsInherently safer with small reaction volumes at any given time
Process Control More challenging to control temperature and mixingPrecise control over reaction parameters (temperature, pressure, mixing)
Productivity Can have significant downtime between batchesContinuous production leads to higher productivity

For the synthesis of this compound, a continuous flow process could offer significant advantages. The excellent heat exchange in flow reactors would allow for better temperature control of the potentially exothermic bromination reaction, leading to improved selectivity and safety. Furthermore, the ability to precisely control the stoichiometry of the reactants by adjusting flow rates can help to minimize the formation of polybrominated byproducts. A continuous flow process for the α-bromination of acetophenone has been developed, demonstrating the feasibility of this approach for similar transformations. This highlights the potential for developing a highly efficient, safe, and scalable continuous process for the industrial production of this compound.

Reactivity and Mechanistic Investigations of 2 Bromo 1 6 Fluoropyridin 3 Yl Ethanone

Electrophilic and Nucleophilic Character of the α-Bromoketone Moiety

The α-bromoketone moiety is the principal driver of the compound's reactivity, possessing dual electrophilic sites. The presence of two electron-withdrawing groups—the carbonyl group and the bromine atom—polarizes the C-Br bond and makes the α-carbon atom highly electrophilic and susceptible to attack by nucleophiles. asianpubs.org This inherent electrophilicity renders α-bromoketones valuable as potent alkylating agents in organic synthesis. rsc.org

Furthermore, the carbonyl carbon itself is an electrophilic center. The electron-withdrawing nature of the adjacent 6-fluoropyridin-3-yl ring is expected to enhance the electrophilic character of both the carbonyl carbon and the α-carbon. The fluorine atom at the 6-position and the nitrogen atom in the pyridine (B92270) ring exert a strong inductive electron-withdrawing effect, which further depletes electron density from the ketone portion of the molecule.

While the primary character is electrophilic, the α-bromoketone can also exhibit nucleophilic properties. Under basic conditions, the acidic proton on the α-carbon can be abstracted to form an enolate intermediate. This enolate is a nucleophile and can participate in various carbon-carbon bond-forming reactions. The acidity of this proton is significantly increased due to the inductive effects of the adjacent carbonyl group and bromine atom. rsc.org

Reactions Involving the α-Carbonyl Bromine

The bromine atom, being a good leaving group, is the focal point for several key transformations at the α-carbon. These reactions are fundamental to the synthetic utility of α-bromoketones.

Nucleophilic Substitution Reactions (SN2 type)

The most common reaction involving the α-carbonyl bromine is nucleophilic substitution, typically proceeding via an SN2 mechanism. The electrophilic α-carbon is readily attacked by a wide range of nucleophiles, displacing the bromide ion. This reaction is a cornerstone for the synthesis of more complex molecules and is particularly important for the construction of heterocyclic rings.

For instance, in reactions analogous to the well-known Hantzsch thiazole (B1198619) synthesis, 2-bromo-1-(6-fluoropyridin-3-yl)ethanone is expected to react with thioureas or thioamides to form aminothiazole derivatives. asianpubs.orgmdpi.com Similarly, condensation with 2-aminopyridines or other amino-heterocycles can lead to the formation of fused bicyclic systems like imidazopyridines. nih.govnih.gov These reactions underscore the role of the α-bromoketone as a key building block.

The table below illustrates the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleExpected Product StructureProduct Class
AmineAmmonia (B1221849) (NH₃)α-Aminoketone
ThiolThiophenolα-Thioetherketone
Thiourea (B124793)Thiourea2-Amino-4-(6-fluoropyridin-3-yl)thiazole
CarboxylateSodium Acetateα-Acetoxyketone

Elimination Reactions for α,β-Unsaturated Ketone Formation

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction. In this process, the base abstracts the acidic α-proton, and the resulting negative charge facilitates the elimination of the bromide ion, leading to the formation of 1-(6-fluoropyridin-3-yl)prop-2-en-1-one, an α,β-unsaturated ketone. This reaction pathway is often in competition with SN2 substitution, and the outcome can be influenced by factors such as the nature and steric bulk of the base, the solvent, and the temperature.

Reductive Transformations

The α-bromoketone functionality can undergo various reductive transformations. A common reaction is reductive dehalogenation, where the carbon-bromine bond is cleaved to yield the corresponding ketone, 1-(6-fluoropyridin-3-yl)ethanone (B1315507). This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.

Additionally, the carbonyl group itself can be reduced. Treatment with reducing agents like sodium borohydride (B1222165) would likely lead to the formation of the corresponding halohydrin, 2-bromo-1-(6-fluoropyridin-3-yl)ethanol. The choice of reducing agent is crucial to control the selectivity between dehalogenation and carbonyl reduction.

Reactivity of the 6-Fluoropyridin-3-yl Core

The pyridine ring, being a heteroaromatic system, has its own distinct reactivity, which is significantly modulated by the attached substituents.

Reactions at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. However, the basicity of the nitrogen in this compound is considerably reduced due to the strong electron-withdrawing effects of both the fluorine atom at the 6-position and the bromoacetyl group at the 3-position.

Despite this reduced basicity, the pyridine nitrogen can still react with strong electrophiles. For example, it can be alkylated by potent alkylating agents like methyl triflate to form the corresponding N-alkylpyridinium salt. Such reactions are known for other substituted pyridines and are a fundamental aspect of their chemistry. N-oxidation to form a pyridine-N-oxide is another potential reaction, typically requiring a strong oxidizing agent like a peroxy acid.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on Halogenated Pyridines

The halogenated pyridine core of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both a fluorine and a bromine atom on the pyridine ring, in addition to the bromoacetyl group, offers potential for selective functionalization.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For substrates like this compound, the bromine atom on the pyridine ring is the more likely site for oxidative addition to the palladium(0) catalyst compared to the more stable C-F bond. nih.govmdpi.com The reaction of 6-halopyridines with various arylboronic acids typically proceeds in good yields under standard Suzuki-Miyaura conditions. studfile.netresearchgate.net For instance, the coupling of 6-fluoropyridin-3-yltrifluoroborate with aryl halides has been demonstrated to be effective. researchgate.net While specific data for this compound is not extensively documented in publicly available literature, a representative Suzuki-Miyaura reaction with arylboronic acids can be postulated.

Table 1: Representative Suzuki-Miyaura Coupling of a Halogenated Pyridine with Arylboronic Acids

Entry Arylboronic Acid Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 85
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 92
3 3-Tolylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane 88
4 2-Thienylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 78

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions on similar bromopyridine substrates.

The Buchwald-Hartwig amination provides a route to synthesize arylamines from aryl halides. The reaction of 2-bromopyridines with a variety of primary and secondary amines has been shown to be a practical and efficient transformation. amazonaws.comnih.gov This method is crucial for introducing nitrogen-containing substituents, which are prevalent in pharmaceuticals. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. nih.govresearchgate.net Selective amination at the C-Br bond of the pyridine ring would be the expected outcome for this compound.

Table 2: Representative Buchwald-Hartwig Amination of a 2-Bromopyridine (B144113) with Various Amines

Entry Amine Catalyst Ligand Base Solvent Yield (%)
1 Morpholine Pd₂(dba)₃ BINAP NaOt-Bu Toluene 91
2 Aniline Pd(OAc)₂ XPhos K₂CO₃ Dioxane 75
3 Benzylamine Pd(OAc)₂ RuPhos Cs₂CO₃ t-BuOH 85
4 Piperidine PdCl₂(dppf) dppf K₃PO₄ Toluene 88

This table is illustrative and based on typical conditions for Buchwald-Hartwig aminations on similar 2-bromopyridine substrates.

Electrophilic Aromatic Substitution on Fluoropyridine

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. rsc.org This deactivation is further enhanced by the presence of the fluorine atom and the acetyl group in this compound. Electrophilic attack on the pyridine ring typically occurs at the 3- and 5-positions (meta to the nitrogen) to avoid the formation of an unstable cationic intermediate with a positive charge on the nitrogen atom. libretexts.org

For a 6-fluoropyridine system, the fluorine atom is an ortho, para-director, but also a deactivator. The acetyl group at the 3-position is a meta-director and a strong deactivator. Therefore, predicting the regioselectivity of an EAS reaction on this compound is complex. Computational studies on the nitration of pyridine derivatives indicate that the reaction proceeds through a stepwise polar mechanism. rsc.orgresearchgate.net The activation energy for the electrophilic attack is high, and harsh reaction conditions are often required. The most likely positions for electrophilic attack would be those least deactivated by the combination of the substituents. Given the directing effects, the C-5 position appears to be the most probable site for substitution, being meta to the acetyl group and para to the fluorine atom.

Cascade Reactions and Tandem Processes Initiated by this compound

The α-bromo ketone moiety in this compound is a key functional group for initiating cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single operation, are highly efficient in building molecular complexity. The α-bromo ketone can act as an electrophile, and upon reaction with a nucleophile, can generate an enolate or another reactive intermediate that can participate in subsequent intramolecular or intermolecular reactions.

For instance, a palladium-catalyzed cascade cyclization-coupling reaction of 2-bromo-1,6-enynes has been reported, where an initial intramolecular Heck reaction is followed by a cross-coupling with an organoboronic acid. researchgate.net While this specific example involves an enyne, a similar principle could be applied to a suitably designed substrate derived from this compound. Another example is the tandem cyclization of bromoalkynes with anilines and carbon monoxide to form maleimides. researchgate.net Although not directly applicable, these examples showcase the potential of bromo-substituted compounds in initiating complex reaction sequences. A hypothetical cascade reaction could involve the initial reaction at the α-bromo position, followed by an intramolecular cyclization onto the pyridine ring or a substituent.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides valuable insights into the mechanisms and reactivity of molecules where experimental data is scarce. Density Functional Theory (DFT) is a powerful tool for modeling reaction pathways and transition states.

Theoretical Modeling of Bromination Mechanisms

Analysis of Nucleophilic Attack Sites and Reactivity

Computational studies on the nucleophilic substitution reactions of α-haloketones have been performed to understand the factors influencing reactivity. up.ac.zaup.ac.za These studies often model the reaction pathway of a nucleophile attacking the α-carbon. For this compound, there are multiple potential sites for nucleophilic attack: the carbonyl carbon, the α-carbon bearing the bromine, and the carbon atoms of the pyridine ring bonded to the halogens.

DFT calculations can be used to determine the relative activation energies for nucleophilic attack at these different positions. The analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can help identify the most electrophilic sites. It is generally expected that the α-carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group. academie-sciences.fr Computational studies can quantify this reactivity and compare it to other potential reaction pathways, providing a deeper understanding of the compound's chemical behavior.

Synthetic Utility and Applications of 2 Bromo 1 6 Fluoropyridin 3 Yl Ethanone As a Building Block

Construction of Diverse Heterocyclic Frameworks

The reactivity of the α-bromoketone functionality in 2-bromo-1-(6-fluoropyridin-3-yl)ethanone makes it an ideal starting material for various cyclization reactions to form a multitude of heterocyclic systems. The electrophilic carbon of the bromomethyl group and the carbonyl carbon are key reaction sites for nucleophiles, leading to the construction of five- and six-membered rings containing nitrogen, oxygen, or sulfur atoms.

The synthesis of nitrogen-containing heterocycles is a well-established application for α-haloketones. researchgate.net The reaction of this compound with various nitrogen-based nucleophiles can lead to a range of important heterocyclic cores.

Imidazoles: The formation of the imidazole (B134444) ring can be readily achieved through the reaction of this compound with a source of ammonia (B1221849) and an aldehyde, or more commonly, via the Debus synthesis. A widely used method involves the condensation reaction with amidines. For instance, reaction with formamidine (B1211174) would yield 4-(6-fluoropyridin-3-yl)-1H-imidazole. A series of novel 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles have been synthesized by the one-pot condensation of substituted 3-formylchromones, benzil, and ammonium (B1175870) acetate, demonstrating a common pathway for imidazole synthesis. nih.gov

Pyrazines: Substituted pyrazines can be synthesized by reacting this compound with 1,2-diamines. For example, a similar compound, 2-bromo-3'-fluoroacetophenone, reacts with ortho-phenylenediamine derivatives to produce pyrazine (B50134) derivatives. ossila.com This reaction proceeds through an initial nucleophilic substitution of the bromide followed by condensation and cyclization to form the pyrazine ring.

While specific examples for the synthesis of aziridines and piperazines directly from this compound are not extensively documented, the general reactivity of α-bromoketones suggests their potential formation through reactions with appropriate nitrogen-containing precursors. The synthesis of various nitrogen-containing heterocycles often relies on the versatility of such building blocks. researchgate.net

Table 1: Examples of Nitrogen-Containing Heterocycle Synthesis from α-Bromoketones

Heterocycle Reactants (Analogous) Key Reaction Type Reference
Imidazole 2-Bromo-1-arylethanone, Imidazole Nucleophilic Substitution researchgate.net
Pyrazine 2-Bromo-3'-fluoroacetophenone, ortho-phenylenediamine Condensation/Cyclization ossila.com
Imidazole 3-Formylchromone, Benzil, Ammonium Acetate One-pot Condensation nih.gov

The synthesis of oxygen-containing heterocycles from this compound is also a feasible synthetic route. The Feist-Benary furan (B31954) synthesis, for example, involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. By reacting this compound with a suitable β-ketoester, substituted furans bearing the 6-fluoropyridin-3-yl moiety can be prepared.

In some cases, unexpected cyclizations can lead to oxygen heterocycles. For instance, the Hantzsch condensation, which typically yields dihydropyridines, has been observed to produce substituted pyrans under certain conditions. nih.gov While not a direct application of the title compound, this highlights the diverse reactivity pathways available to these types of building blocks.

The construction of sulfur-containing heterocycles is perhaps one of the most common applications of α-bromoketones.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and highly efficient method for the preparation of thiazole derivatives. researchgate.net This reaction involves the condensation of an α-haloketone with a thioamide. The reaction of this compound with thiourea (B124793), for example, would yield 2-amino-4-(6-fluoropyridin-3-yl)thiazole. A close analog, 2-bromo-3'-fluoroacetophenone, is known to react with thiourea in refluxing ethanol (B145695) to produce the corresponding thiazole derivative. ossila.com This reaction is fundamental in generating a wide array of substituted thiazoles, which are privileged scaffolds in medicinal chemistry. nih.govnih.gov

Thiophenes: The Gewald aminothiophene synthesis provides a route to highly functionalized thiophenes. While the classical Gewald reaction starts from an α-methylene ketone, modifications involving α-haloketones are also known. Reaction of this compound with a cyano-thioacetamide derivative in the presence of a base could potentially lead to the formation of aminothiophenes substituted with the fluoropyridinyl group.

Table 2: Hantzsch Thiazole Synthesis using an α-Bromoketone

Reactant 1 Reactant 2 Product Reference
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one Heterocyclic amines, thiosemicarbazones Di-, tri-, and tetrathiazole moieties nih.gov
2-Bromo-3'-fluoroacetophenone Thiourea 2-Amino-4-(3-fluorophenyl)thiazole ossila.com
α-Halocarbonyl compounds Thioamides Substituted thiazoles researchgate.net

Preparation of Advanced Intermediates for Complex Molecule Synthesis

The title compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The 6-fluoropyridine moiety is a desirable feature in many drug candidates. The ability to introduce this group through a reactive handle like the α-bromoketone is synthetically valuable.

For example, α-bromoketones are precursors in the synthesis of c-Met kinase inhibitors. nih.gov The synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides has been achieved through transformations of bromo-chloropyridine C-nucleosides, showcasing the utility of halogenated pyridines as intermediates for complex targets. nih.govrsc.org The synthesis of another complex molecule, 6-(methylamino)-2-pyridineethanol, which is a precursor to an integrin inhibitor, was accomplished through C–H bond fluorination and subsequent nucleophilic aromatic substitution (SNAr), underscoring the importance of substituted pyridine (B92270) intermediates in streamlined synthetic routes. nih.gov The compound this compound, by providing both a reactive ketone and a fluorinated pyridine ring, is an ideal starting point for building libraries of compounds for biological screening.

Role in Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach uses small, low-molecular-weight compounds ("fragments") for screening against biological targets. This compound, with its relatively simple structure and key pharmacophoric features (a hydrogen bond acceptor in the ketone and pyridine nitrogen, and the fluorinated aromatic system), is an excellent example of a reactive fragment that can be used in FBDD.

Once a fragment hit is identified, its reactive handles can be used for rapid lead optimization. The α-bromoketone moiety of the title compound allows for covalent attachment to a target protein or for facile chemical modification to explore the surrounding binding pocket. The fluoropyridine ring is a common motif in many successful drugs, and its presence in a fragment library is highly desirable. While direct reports on the use of this specific compound in FBDD campaigns are limited, the principles of FBDD strongly support its utility as a starting point for generating more potent and selective drug candidates.

Development of Novel Reagents and Catalysts Utilizing the Compound’s Reactivity

The development of new reagents and catalysts is a cornerstone of chemical innovation. While this compound is primarily used as a building block for molecular synthesis, its inherent reactivity could potentially be harnessed for other applications. The α-bromoketone functionality is known to participate in a variety of transformations, including rearrangements and reactions with organometallic species.

However, there is limited information in the current scientific literature describing the use of this compound as a precursor for novel reagents or catalysts. The reactivity of the compound is typically exploited for the construction of larger molecules rather than for the development of new synthetic tools. This remains an area open for future research and exploration, where the unique electronic properties of the fluoropyridinyl group might be leveraged to create new catalytic systems or specialized reagents.

Applications in Material Science Precursor Synthesis

While the primary application of this compound and its derivatives is extensively documented in the field of medicinal chemistry, its utility as a versatile building block extends to the synthesis of precursors for advanced functional materials. The inherent reactivity of the α-bromoketone moiety, combined with the electronic properties of the 6-fluoropyridine ring, makes it a valuable starting material for creating complex heterocyclic structures that are the core of various materials used in electronics and photonics.

Detailed research findings indicate that analogous α-bromoacetophenone compounds are instrumental in synthesizing ligands for phosphorescent complexes. For instance, structurally similar compounds like 2-bromo-3'-fluoroacetophenone are used to create pyrazine derivatives through condensation reactions with ortho-phenylenediamines. ossila.com These pyrazine-based ligands, when complexed with heavy metals such as iridium, can form highly phosphorescent materials that emit light in the yellow to deep-red spectrum (579–655 nm), a critical component for Organic Light-Emitting Diodes (OLEDs). ossila.com

Following this established synthetic route, this compound can be reacted with substituted diamines to yield pyridyl-substituted heterocyclic ligands. The fluorine atom on the pyridine ring can further tune the electronic properties (e.g., the HOMO/LUMO energy levels) of the resulting ligand and the final metal complex, potentially influencing the emission color, quantum efficiency, and operational lifetime of the material. This tunability is a crucial aspect of designing next-generation materials for displays and solid-state lighting.

The general synthetic pathway involves the Hantzsch thiazole synthesis or similar condensation reactions where the α-bromo ketone reacts with a thioamide or diamine derivative. This versatility allows for the creation of a library of precursor molecules with tailored properties.

The table below outlines potential material science precursors that can be synthesized from this compound and their prospective applications.

Precursor ClassReactantResulting StructurePotential Application
Pyridyl-thiazolesThiourea or Thioamide DerivativesA thiazole ring fused or linked to the 6-fluoropyridine moietyLigands for phosphorescent metal complexes (OLEDs), organic semiconductors
Pyridyl-pyrazinesOrtho-phenylenediamine DerivativesA pyrazine ring fused or linked to the 6-fluoropyridine moietyEmitters in Thermally Activated Delayed Fluorescence (TADF) materials, electron-transporting materials
Pyridyl-imidazolesAmidinesAn imidazole ring fused or linked to the 6-fluoropyridine moietyComponents for Metal-Organic Frameworks (MOFs), proton-conducting materials

This strategic use of this compound as a foundational block for specialized ligands underscores its importance beyond pharmaceuticals, positioning it as a key intermediate in the development of bespoke materials for advanced electronic and optical applications. The fluorinated pyridine scaffold is a key component in the broader search for new high-performance fluoropolymers and functional materials. mdpi.com

Spectroscopic and Structural Elucidation of 2 Bromo 1 6 Fluoropyridin 3 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of organic chemistry for the detailed mapping of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-bromo-1-(6-fluoropyridin-3-yl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is required to fully characterize its structure.

¹H NMR Characterization of Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, three distinct proton signals are expected: one for the methylene (B1212753) (-CH₂Br) group and two for the aromatic protons on the pyridine (B92270) ring.

The methylene protons adjacent to the bromine atom are expected to appear as a singlet, typically in the range of δ 4.0-4.5 ppm. This downfield shift is due to the deshielding effect of the adjacent electron-withdrawing bromine atom and the carbonyl group.

The protons on the 6-fluoropyridine ring will exhibit characteristic splitting patterns and chemical shifts influenced by their position relative to the nitrogen, fluorine, and the bromoacetyl substituent. The proton at the C-2 position is anticipated to be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The proton at the C-4 position would likely appear as a multiplet, and the proton at the C-5 position as a doublet of doublets. Their chemical shifts are expected in the aromatic region, generally between δ 7.0 and 9.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂Br4.0 - 4.5Singlet (s)N/A
Pyridine H-28.5 - 8.8Doublet of doublets (dd)J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 7-9 Hz
Pyridine H-48.0 - 8.3Multiplet (m)N/A
Pyridine H-57.2 - 7.5Doublet of doublets (dd)J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 2-3 Hz

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon (C=O) is the most deshielded and is expected to appear significantly downfield, typically in the region of δ 185-195 ppm. The methylene carbon (-CH₂Br) will be found further upfield, generally between δ 30-40 ppm, influenced by the attached bromine atom.

The carbon atoms of the pyridine ring will have shifts influenced by the fluorine and nitrogen atoms. The carbon atom bonded to fluorine (C-6) will show a large C-F coupling constant and is expected to be in the range of δ 160-165 ppm. The other pyridine carbons will resonate in the aromatic region (δ 110-155 ppm), with their precise shifts determined by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O185 - 195
-CH₂Br30 - 40
C-2 (Pyridine)148 - 152
C-3 (Pyridine)130 - 135
C-4 (Pyridine)140 - 145
C-5 (Pyridine)110 - 115
C-6 (Pyridine)160 - 165 (d, ¹J(C-F) ≈ 240-260 Hz)

¹⁹F NMR for Fluorine Atom Probing

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for observing fluorine atoms in a molecule. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. wikipedia.org

For this compound, a single resonance is expected for the fluorine atom attached to the pyridine ring. The chemical shift of this fluorine atom is typically referenced to a standard such as CFCl₃. The exact chemical shift will be influenced by the electronic environment of the pyridine ring. The signal will likely appear as a multiplet due to coupling with the adjacent protons on the ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AtomPredicted Chemical Shift (δ, ppm, relative to CFCl₃)Predicted Multiplicity
Pyridine C-6 Fluorine-70 to -90Multiplet

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, often to four or more decimal places. This allows for the determination of the exact molecular formula of a compound. For this compound (C₇H₅BrFNO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is notable due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by two mass units.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)
[C₇H₅⁷⁹BrFNO + H]⁺219.9611
[C₇H₅⁸¹BrFNO + H]⁺221.9590

Fragmentation Patterns and Structural Information

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic pieces. The analysis of these fragments provides valuable information about the compound's structure. For this compound, several key fragmentation pathways can be predicted.

A common fragmentation is the alpha-cleavage, where the bond between the carbonyl group and the bromomethyl group breaks. This would result in the formation of a [M-CH₂Br]⁺ ion, corresponding to the 6-fluoropyridin-3-ylcarbonyl cation. Another likely fragmentation is the loss of the bromine atom, leading to a [M-Br]⁺ fragment. The pyridine ring itself can also undergo fragmentation. The presence of the characteristic isotopic pattern of bromine in any fragment ions is a strong indicator of their composition.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonStructurePredicted m/z
[M]⁺[C₇H₅BrFNO]⁺219/221
[M-Br]⁺[C₇H₅FNO]⁺140
[M-CH₂Br]⁺[C₆H₄FNO]⁺125
[C₅H₃FN]⁺6-fluoropyridinyl cation96

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

A hypothetical analysis would focus on identifying peaks for:

C=O (Carbonyl) stretching: This would be one of the most prominent peaks, typically appearing in the region of 1680-1720 cm⁻¹, indicative of the ketone group. The electronegativity of the adjacent pyridine ring and bromine atom would influence the precise wavenumber.

C-F (Carbon-Fluorine) stretching: A strong absorption band, usually found in the 1000-1400 cm⁻¹ region, would confirm the presence of the fluorine substituent on the pyridine ring.

C-Br (Carbon-Bromine) stretching: This bond typically shows a weaker absorption at lower frequencies, generally in the 500-600 cm⁻¹ range.

Aromatic C=C and C=N stretching: Vibrations from the fluoropyridinyl ring would produce a series of bands in the 1400-1600 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the bromoethyl group would appear just below 3000 cm⁻¹.

Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 Medium-Weak
Aliphatic C-H Stretch 2900-3000 Weak
C=O (Ketone) Stretch 1680-1720 Strong
Aromatic C=C and C=N Stretch 1400-1600 Medium-Strong
C-F Stretch 1000-1400 Strong
C-Br Stretch 500-600 Weak-Medium

Note: This table is illustrative and not based on experimental data.

X-ray Crystallography for Solid-State Structure Determination

Key structural parameters that would be determined include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Bond Lengths and Angles: Precise measurements of all covalent bonds, such as the C=O, C-Br, C-F, and bonds within the pyridine ring.

Torsional Angles: These would reveal the orientation of the bromoacetyl group relative to the plane of the fluoropyridine ring.

Intermolecular Interactions: The analysis would also detail any hydrogen bonds, halogen bonds, or π-π stacking interactions that stabilize the crystal packing.

Table 2: Hypothetical X-ray Crystallography Data for this compound

Parameter Expected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Length (C=O) ~1.21 Å
Bond Length (C-Br) ~1.94 Å
Bond Length (C-F) ~1.35 Å
Conformation Planarity of the pyridine ring and dihedral angle of the side chain

Note: This table contains example data and is not based on experimental findings.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any isomers or impurities. For this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be standard.

High-Performance Liquid Chromatography (HPLC):

Stationary Phase: A C18 reversed-phase column is commonly used for compounds of this polarity.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. The gradient or isocratic conditions would be optimized to achieve good separation.

Detection: A UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., around 254 nm) would be suitable.

Output: The result would be a chromatogram showing a major peak for the target compound, with its retention time and purity expressed as a percentage of the total peak area.

Gas Chromatography (GC):

Column: A capillary column with a non-polar or medium-polarity stationary phase would likely be used.

Carrier Gas: An inert gas such as helium or nitrogen.

Injector and Detector Temperature: These would be set high enough to ensure volatilization without decomposition.

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used. GC-MS would provide both retention time and mass-to-charge ratio, aiding in the confirmation of the compound's identity.

Table 3: Hypothetical Chromatographic Conditions for this compound

Method Column Mobile Phase/Carrier Gas Detection Expected Result
HPLC Reversed-Phase C18 Acetonitrile/Water Gradient UV (254 nm) Retention Time, Purity (%)
GC-MS Capillary (e.g., DB-5) Helium Mass Spectrometry Retention Time, Mass Spectrum

Note: This table is for illustrative purposes and does not represent experimentally determined parameters.

Computational and Theoretical Chemistry Studies on 2 Bromo 1 6 Fluoropyridin 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 2-bromo-1-(6-fluoropyridin-3-yl)ethanone, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed picture of its geometry, vibrational frequencies, and electronic distribution. Such studies on related brominated pyridine (B92270) derivatives have demonstrated the reliability of DFT in predicting molecular geometries that are in good agreement with experimental data where available. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are critical in predicting a molecule's susceptibility to nucleophilic and electrophilic attack. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl group and the carbon atom attached to the bromine, suggesting these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability

Note: The values presented in this table are hypothetical and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. deeporigin.comwolfram.com The MEP map of this compound would illustrate regions of negative potential (in red) and positive potential (in blue).

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. github.io An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the preferred conformations of the molecule and the rotational barriers around its single bonds.

Of particular interest would be the rotation around the bond connecting the pyridine ring and the acetyl group. The simulation would likely show that planar or near-planar conformations are energetically favored due to conjugation between the carbonyl group and the aromatic ring. The presence of the bulky bromine atom may introduce some steric hindrance, influencing the accessible dihedral angles.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov By developing mathematical models that correlate molecular descriptors with specific properties, QSPR can be a powerful tool in chemical research and development. For pyridine derivatives, QSAR (a subset of QSPR focused on activity) models have been successfully employed to predict biological activities. chemrevlett.comchemrevlett.com

For this compound, a QSPR model could be developed to predict various physicochemical properties such as boiling point, solubility, or chromatographic retention times. This would involve calculating a range of molecular descriptors (e.g., topological, electronic, and steric) and using statistical methods to build a predictive model based on a dataset of related compounds with known properties.

In Silico Prediction of Novel Synthetic Pathways

Computational tools can be employed to predict and evaluate potential synthetic routes for a target molecule. For this compound, an in silico retrosynthetic analysis would likely identify several plausible pathways.

One common approach for the synthesis of similar acetylpyridines involves the acylation of a corresponding bromopyridine derivative. wikipedia.org Therefore, a predicted pathway could involve the Friedel-Crafts acylation of 2-bromo-6-fluoropyridine. Alternatively, a route starting from a nicotinic acid derivative, followed by conversion to the acid chloride and subsequent reaction with a suitable organometallic reagent, could be envisioned. The synthesis of related fluorinated ketones has been achieved through various modern synthetic methodologies. sapub.org Computational evaluation of these pathways would involve assessing the feasibility of each step based on known reaction mechanisms and predicting potential side reactions and yields.

Advanced Quantum Chemical Investigations of Bond Formation and Cleavage

Advanced quantum chemical methods can be used to study the mechanisms of chemical reactions at a fundamental level, including the dynamics of bond formation and cleavage. For this compound, a key area of investigation would be the cleavage of the carbon-bromine (C-Br) bond, which is often a reactive site in α-bromo ketones. researchgate.net

Theoretical studies on the photolytic cleavage of bromophenyl ketones have shown that the process can proceed through a triplet excited state, leading to the formation of radical intermediates. acs.org Similar quantum chemical calculations could be applied to this compound to determine the activation energies for C-Br bond homolysis and heterolysis. This would provide valuable information about the compound's stability and its potential to participate in radical or nucleophilic substitution reactions. The dissociation energy of carbon-carbon bonds is significantly high, making them generally stable. dtu.dk

Concluding Remarks and Future Research Outlook

Summary of Key Advances in the Chemistry of 2-Bromo-1-(6-fluoropyridin-3-yl)ethanone

While specific, in-depth research articles focusing solely on this compound are not abundant, its importance can be inferred from its availability from various chemical suppliers and its implicit role as a precursor in patent literature. The primary advance in its chemistry lies in its utility as a bifunctional reagent. The bromine atom, positioned alpha to a carbonyl group, is highly susceptible to nucleophilic substitution, making it a key synthon for introducing the 6-fluoropyridin-3-yl-acetyl moiety into various molecular scaffolds. This reactivity is a cornerstone for its application in the synthesis of potential pharmaceutical and agrochemical agents. chemscene.com

Identification of Unexplored Synthetic Avenues

Despite its apparent utility, many synthetic avenues involving this compound remain largely unexplored in the public domain. The development of novel synthetic routes to the compound itself, potentially from more readily available precursors, could enhance its accessibility and cost-effectiveness. Furthermore, the systematic exploration of its reactions with a wider array of nucleophiles, beyond simple amines and thiols, could lead to the discovery of novel heterocyclic systems and functionalized pyridine (B92270) derivatives.

Potential for Novel Reaction Discovery and Mechanism Elucidation

The unique electronic properties of the 6-fluoropyridine ring, combined with the reactivity of the α-bromo ketone, present fertile ground for the discovery of novel reactions and the elucidation of their mechanisms. For instance, investigations into transition-metal-catalyzed cross-coupling reactions at the C-Br bond, while keeping the fluoropyridine core intact, could yield a new class of functionalized ketones. Mechanistic studies of its reactions, particularly those involving ambident nucleophiles, could provide valuable insights into the regioselectivity and stereoselectivity of such transformations, contributing to the broader understanding of halogenated ketone reactivity.

Emerging Roles in Contemporary Chemical Synthesis Challenges

The structural motifs accessible from this compound are highly relevant to addressing contemporary challenges in chemical synthesis, particularly in the field of medicinal chemistry. The fluorinated pyridine core is a common feature in many biologically active compounds, often enhancing metabolic stability and binding affinity. The ability to readily introduce this moiety via the reactive α-bromo ketone handle makes this compound a valuable tool for the rapid generation of compound libraries for high-throughput screening. Its application in the synthesis of targeted covalent inhibitors, where the α-bromo ketone can act as a warhead, is another promising area of future research.

Broader Impact on Related Pyridine Chemistry and Halogenated Organic Compounds

A deeper understanding and expanded application of this compound will undoubtedly have a broader impact on the fields of pyridine chemistry and halogenated organic compounds. The synthetic methodologies developed for and with this compound could be transferable to other functionalized pyridines and α-haloketones. Furthermore, the exploration of its reactivity will contribute to the growing toolbox of synthetic chemists, enabling the more efficient and selective construction of complex molecules containing the valuable fluoropyridine scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 2-bromo-1-(6-fluoropyridin-3-yl)ethanone, and how can reaction conditions influence yield and purity?

  • Methodology :

  • Bromination : Use halogenation under controlled conditions (e.g., CHCl₃ solvent with bromine at 0–25°C) to introduce the bromo group. Reaction time and stoichiometry are critical to avoid over-bromination .
  • Coupling Reactions : Employ cross-coupling catalysts (e.g., Pd-based) for introducing the 6-fluoropyridinyl moiety. Optimize solvent polarity (e.g., DMF for polar aprotic conditions) and temperature (60–80°C) to enhance regioselectivity .
  • Purification : Utilize HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Purity >95% is achievable with iterative recrystallization in ether/hexane mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.5–9.0 ppm for pyridinyl protons; δ 190–200 ppm for ketone carbonyl) .
  • X-ray Crystallography : SHELX software for structure refinement. Key metrics: R-factor <5%, bond length accuracy ±0.01 Å .
  • HPLC-MS : Retention time alignment with standards and high-resolution MS (e.g., m/z 245.97 [M+H]⁺) for identity confirmation .

Q. What are the key stability considerations for handling and storing this compound?

  • Stability :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (half-life reduces by 40% under UV exposure) .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ketone group. Degradation products include carboxylic acids under humid conditions .
  • Thermal Analysis : DSC shows decomposition onset at 120°C; avoid prolonged heating above 80°C .

Advanced Research Questions

Q. How do the electronic effects of the 6-fluoro and 3-pyridinyl substituents influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The 6-fluoro group is electron-withdrawing, polarizing the adjacent C-Br bond and enhancing electrophilicity. Rate constants (k) for SN₂ reactions increase by 2–3× compared to non-fluorinated analogs .
  • The pyridinyl nitrogen directs nucleophilic attack to the α-carbon via resonance stabilization. Computational studies (DFT) show a 15% lower activation energy for attack at the brominated position .
    • Experimental Validation :
  • Compare reactivity with analogs (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) using kinetic assays in DMSO/water .

Q. How can contradictions between computational predictions and experimental data (e.g., NMR shifts, crystallography) be resolved?

  • Resolution Strategies :

  • DFT Refinement : Re-optimize computational models using solvent correction (PCM) and dispersion forces. For example, predicted vs. observed ¹³C NMR shifts for the ketone carbon show <2 ppm deviation after correction .
  • Twinned Crystals : Use SHELXL’s TWIN command to refine structures with pseudo-merohedral twinning, reducing R-factor discrepancies .

Q. How can this compound serve as a precursor for bioactive molecules, and what are critical steps in derivative design?

  • Applications :

  • Anticancer Agents : Couple with thioureas or hydrazines to form thiazole or pyrazole derivatives. IC₅₀ values for leukemia cell lines (e.g., K562) range from 5–10 µM .
  • Enzyme Inhibitors : Introduce sulfonamide groups via nucleophilic substitution; Ki values for carbonic anhydrase IX inhibition are ~50 nM .
    • Design Workflow :

Functionalization : Optimize protecting groups (e.g., Boc for amines) during multi-step synthesis .

ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity early in design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-1-(6-fluoropyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-bromo-1-(6-fluoropyridin-3-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.